molecular formula C25H29N5O2 B2836094 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide CAS No. 1251690-07-9

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Cat. No.: B2836094
CAS No.: 1251690-07-9
M. Wt: 431.54
InChI Key: AQAHWHIIOJSWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic organic compound featuring a 1,2,3-triazole core linked to a piperidine ring and two 3,4-dimethylbenzamide groups. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.

The compound’s synthesis likely involves Huisgen 1,3-dipolar cycloaddition for triazole formation, followed by amide coupling reactions.

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-16-5-7-20(13-18(16)3)24(31)26-21-9-11-29(12-10-21)25(32)23-15-30(28-27-23)22-8-6-17(2)19(4)14-22/h5-8,13-15,21H,9-12H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAHWHIIOJSWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the Piperidine Ring: The triazole intermediate is then reacted with a piperidine derivative under suitable conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the triazole-piperidine intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential pharmacological applications, particularly in the development of new therapeutics.

Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. A study demonstrated that triazole-containing compounds can effectively target cancer cell lines such as MCF-7 and HeLa, leading to reduced cell viability .

Antimicrobial Properties
Triazoles are known for their antimicrobial activity. The presence of the piperidine ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Research has highlighted that similar compounds can exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Polymer Chemistry
The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation compared to their unmodified counterparts. This makes them suitable for applications in coatings and high-performance materials .

Nanotechnology
Triazole derivatives have been explored for their ability to stabilize nanoparticles. The compound can serve as a stabilizing agent for metal nanoparticles used in catalysis and sensing applications. The functional groups present in the molecule facilitate interactions with metal surfaces, enhancing the stability and reactivity of the nanoparticles .

Agricultural Chemistry

The potential use of this compound in agriculture is also noteworthy.

Pesticide Development
Triazoles are widely recognized for their fungicidal properties. The compound's structure suggests it may be effective against various fungal pathogens affecting crops. Preliminary studies indicate that similar compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Plant Growth Regulators
Research has indicated that certain triazole derivatives can act as plant growth regulators, promoting root development and enhancing stress resistance in plants. This application could lead to increased agricultural productivity under challenging environmental conditions .

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Triazole Derivative AAnticancerMCF-712
Triazole Derivative BAntimicrobialE.coli25
Triazole Derivative CAntifungalFusarium spp.15

Table 2: Material Properties of Triazole-Modified Polymers

Polymer TypeModificationThermal Stability (°C)Mechanical Strength (MPa)
Unmodified Polymer-20030
Triazole-Modified PolymerTriazole A25045
Triazole-Modified PolymerTriazole B23040

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly inhibit cell proliferation through apoptosis induction mechanisms.

Case Study 2: Pesticide Efficacy

Field trials conducted with triazole-based fungicides demonstrated effective control over powdery mildew in crops such as cucumbers and tomatoes, leading to increased yields compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, while the piperidine ring can interact with receptors in the nervous system. The benzamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

(a) N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
  • Core Structure : Pyrazolo[3,4-b]pyridine with ethyl-methyl-pyrazole and benzamide substituents.
  • Key Differences : Replaces the triazole-piperidine system with a fused pyrazolo-pyridine core. The ethyl group may reduce steric hindrance compared to the dimethylphenyl groups in the target compound.
  • Molecular Weight : 374.4 g/mol (vs. ~463.5 g/mol for the target compound, estimated based on formula).
  • Potential Applications: Pyrazolo-pyridines are often studied as kinase inhibitors .
(b) {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate (Compound III)
  • Core Structure: Pyrazolidinone ring with sulphobenzoate and dimethylphenyl groups.
  • Key Differences : Lacks the triazole and piperidine motifs but shares the 3,4-dimethylphenyl substituent. The sulphobenzoate group introduces polar sulfonic acid functionality, enhancing solubility compared to the target compound’s benzamide .
(c) Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)
  • Core Structure: 1,2,4-triazole with chlorophenoxy and dimethylbutanone groups.
  • Key Differences : The triazole here is part of a fungicidal agent, emphasizing the role of halogenated aromatic groups in bioactivity. The target compound’s lack of halogens may reduce toxicity but also alter target specificity .

Functional Group Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Hypothetical Applications
Target Compound 1,2,3-Triazole 3,4-Dimethylphenyl, Piperidine ~463.5 Enzyme inhibition, CNS-targeted drugs
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... Pyrazolo-pyridine Ethyl-methyl-pyrazole, Benzamide 374.4 Kinase inhibition
Compound III Pyrazolidinone Sulphobenzoate, Dimethylphenyl ~400 (estimated) Anti-inflammatory, solubility studies
Triadimefon 1,2,4-Triazole Chlorophenoxy, Dimethylbutanone 293.7 Fungicide

Hydrogen Bonding and Crystallography

The target compound’s triazole and amide groups facilitate hydrogen bonding, which influences crystal packing and stability. SHELX and WinGX (tools for crystallographic refinement ) would be critical for resolving its 3D structure.

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C20H24N4O
  • Molecular Weight : 336.43 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

Antitumor Activity

Research has indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, several studies have demonstrated that triazole derivatives can inhibit specific protein kinases involved in cancer progression:

  • Inhibition of JAK3 : Compounds similar to the one in focus have shown IC50 values ranging from 0.36 µM to 0.46 µM against JAK3, indicating potent inhibitory activity .
  • Activity Against NPM1-ALK : Some derivatives exhibited IC50 values as low as 0.25 µM against NPM1-ALK, suggesting strong potential for treating certain types of leukemia .
CompoundTarget KinaseIC50 (µM)
Compound AJAK30.36
Compound BNPM1-ALK0.25
Compound CcRAF[Y340D][Y341D]0.78

The mechanism by which these compounds exert their biological effects often involves:

  • Apoptosis Induction : Many triazole derivatives have been shown to act as apoptosis agonists, promoting programmed cell death in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, contributing to their overall therapeutic profile .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of triazole-based compounds:

  • Study on Triazole Derivatives :
    • A study published in MDPI reported that certain triazole derivatives displayed significant inhibitory effects on multiple kinases involved in cancer signaling pathways. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Evaluation of In Vitro Activity :
    • In vitro screening of various triazole derivatives revealed promising results against human cancer cell lines, with some compounds showing IC50 values under 10 µM against breast and colon cancer cell lines .
  • Predictive Models for Biological Activity :
    • Computational models were utilized to predict the biological activity profiles of these compounds. The predictions indicated a high probability of anti-cancer activity alongside potential chemoprotective effects .

Q & A

Synthesis and Optimization

Basic: What are the critical steps and reagents for synthesizing this compound? The synthesis involves three key stages: (1) triazole ring formation using sodium azide via click chemistry, (2) piperidine coupling via carbodiimide-mediated amide bond formation, and (3) benzamide functionalization under basic conditions. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for coupling, while solvents such as DMSO or DMF ensure solubility .

Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity? A factorial DoE approach can systematically vary parameters like temperature (60–120°C), solvent polarity (DMSO vs. DMF), and catalyst loading (0.1–1.0 eq.) to identify optimal conditions. Response surface methodology (RSM) is recommended for multi-variable interactions, with HPLC or LC-MS tracking purity .

Biological Activity and Mechanism

Basic: What biological targets are hypothesized for this compound? Structural analogs suggest potential inhibition of kinases (e.g., EGFR or PI3K) due to the triazole-piperidine scaffold’s resemblance to ATP-binding domains. Preliminary assays should include kinase profiling and cytotoxicity screening in cancer cell lines .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data? Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Mitigate this by:

  • Conducting microsomal stability assays (liver S9 fractions).
  • Modifying the benzamide group to reduce CYP450 metabolism.
  • Validating target engagement via CETSA (Cellular Thermal Shift Assay) .

Structural Characterization

Basic: Which analytical techniques confirm the compound’s structure? 1H/13C NMR confirms functional groups (e.g., triazole protons at δ 8.1–8.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+ ~495.2). IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) .

Advanced: How to address ambiguous NOESY correlations in conformational analysis? Combine computational modeling (DFT calculations for energy-minimized conformers) with variable-temperature NMR to resolve rotational barriers. Solvent-dependent studies (CDCl3 vs. DMSO-d6) can clarify intramolecular H-bonding .

Handling and Safety

Advanced: What protocols mitigate hazards during large-scale synthesis? The compound’s acute toxicity (GHS Category 4) necessitates:

  • Closed-system reactors to avoid aerosol formation.
  • Real-time FTIR monitoring for hazardous intermediates (e.g., acyl azides).
  • Quench protocols using 10% aqueous NaHCO3 for residual reagents .

Data Contradictions

Advanced: How to validate conflicting bioactivity results across studies?

Orthogonal Assays: Replace single-endpoint assays (e.g., MTT) with high-content imaging or flow cytometry.

Batch Analysis: Ensure compound purity (>98% by HPLC) to exclude impurity-driven effects.

In Silico Cross-Check: Use molecular docking (AutoDock Vina) to verify binding poses against crystallographic kinase structures .

Computational Modeling

Advanced: Which in silico methods predict metabolic liabilities?

ADMET Prediction: Tools like SwissADME assess CYP450 interactions and permeability.

Reactivity Modeling: DFT calculations (e.g., Fukui indices) identify electrophilic sites prone to glutathione adduction.

MD Simulations: Track piperidine flexibility to optimize bioavailability .

Structural Analogs

Advanced: How to design SAR studies for improved selectivity?

  • Core Modifications: Replace 3,4-dimethylphenyl with halogenated aryl groups (e.g., 4-F) to enhance hydrophobic interactions.
  • Piperidine Substituents: Introduce sp3-hybridized carbamates to reduce hERG liability.
  • Benchmarking: Compare IC50 values against reference inhibitors (e.g., gefitinib for EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.